

An In-depth Technical Guide to Phenylboronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2,4-difluorophenylboronic acid

Cat. No.: B088604

[Get Quote](#)

Executive Summary: This technical guide addresses the chemical properties, synthesis, and applications of substituted phenylboronic acids, crucial reagents in modern medicinal chemistry and drug development. While information on the specific isomer **3-Chloro-2,4-difluorophenylboronic acid** is not readily available in scientific literature, this paper provides a comprehensive overview of two closely related and widely used analogs: 3-Chloro-4-fluorophenylboronic acid and 2,4-Difluorophenylboronic acid. The theoretical molecular weight of the requested **3-Chloro-2,4-difluorophenylboronic acid** (molecular formula $C_6H_4BCl F_2O_2$) is calculated to be 192.36 g/mol. This guide serves as a critical resource for researchers, scientists, and drug development professionals by detailing experimental protocols and summarizing key data for these alternative compounds, which are pivotal in the synthesis of complex organic molecules.

Alternative Compound 1: 3-Chloro-4-fluorophenylboronic acid

3-Chloro-4-fluorophenylboronic acid is a key building block in organic synthesis, particularly valued for its role in creating carbon-carbon bonds through cross-coupling reactions. Its specific substitution pattern influences the electronic properties and reactivity of the molecule, making it a versatile tool in the synthesis of pharmaceuticals.^{[1][2][3]}

Data Presentation

The fundamental chemical and physical properties of 3-Chloro-4-fluorophenylboronic acid are summarized in the table below for quick reference.

Property	Value
Molecular Weight	174.37 g/mol [1] [3]
Molecular Formula	C ₆ H ₅ BClFO ₂ [1] [3]
CAS Number	144432-85-9 [1]
Melting Point	242-247 °C [4]
Appearance	Off-white to faintly orange powder [4]
Solubility	Soluble in Methanol [4]
Storage	Inert atmosphere, 2-8°C [4]

Applications in Research and Development

3-Chloro-4-fluorophenylboronic acid is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions. Its applications include:

- Suzuki-Miyaura Coupling: It serves as a reactant for the synthesis of complex biaryl compounds, which are common scaffolds in pharmaceutical agents.[\[1\]](#)
- Rhodium-Catalyzed Asymmetric Addition: The compound is utilized in stereoselective reactions to create chiral molecules.[\[1\]](#)
- Pharmaceutical Development: It acts as a foundational component in the synthesis of targeted therapies, including potential cancer treatments and anti-thrombotic agents.[\[2\]](#)
- Materials Science: It is employed in creating advanced polymers and nanomaterials with enhanced properties.[\[2\]](#)

Experimental Protocols

A general protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid is detailed below. This reaction is fundamental for creating biaryl structures.

Materials:


- Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)
- 3-Chloro-4-fluorophenylboronic acid (1.2 mmol)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (0.02 mmol, 2 mol%)
- Triphenylphosphine (PPh_3) (0.08 mmol, 8 mol%)
- Potassium Carbonate (K_2CO_3) (2.0 mmol)
- 1,4-Dioxane (5 mL) and Water (1 mL)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: In a dry round-bottom flask containing a magnetic stir bar, combine the aryl bromide, 3-Chloro-4-fluorophenylboronic acid, and potassium carbonate.
- Inert Atmosphere: Seal the flask and alternately evacuate and backfill with an inert gas (e.g., Nitrogen) three times to remove oxygen.
- Solvent Addition: Add the 1,4-dioxane and water solvent mixture to the flask. Degas the solution by bubbling the inert gas through it for 15-20 minutes.
- Catalyst Addition: Add the Palladium(II) acetate and triphenylphosphine to the reaction mixture.
- Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitored by TLC or GC-MS.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer.
- Extraction: Extract the aqueous layer with ethyl acetate. Combine all organic layers.

- Drying and Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualization of Suzuki-Miyaura Coupling Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Alternative Compound 2: 2,4-Difluorophenylboronic acid

2,4-Difluorophenylboronic acid is another critical building block, frequently used when the incorporation of a difluorophenyl moiety is desired. This structural motif is known to enhance metabolic stability and binding affinity in drug candidates.[\[5\]](#)[\[6\]](#)

Data Presentation

The key properties of 2,4-Difluorophenylboronic acid are summarized in the table below.

Property	Value
Molecular Weight	157.91 g/mol [7]
Molecular Formula	C ₆ H ₅ BF ₂ O ₂ [7]
CAS Number	144025-03-6 [7]
Melting Point	247-250 °C [7]
Appearance	White to off-white crystalline powder
Storage	Room Temperature, Keep in a dark and dry place

Applications in Research and Development

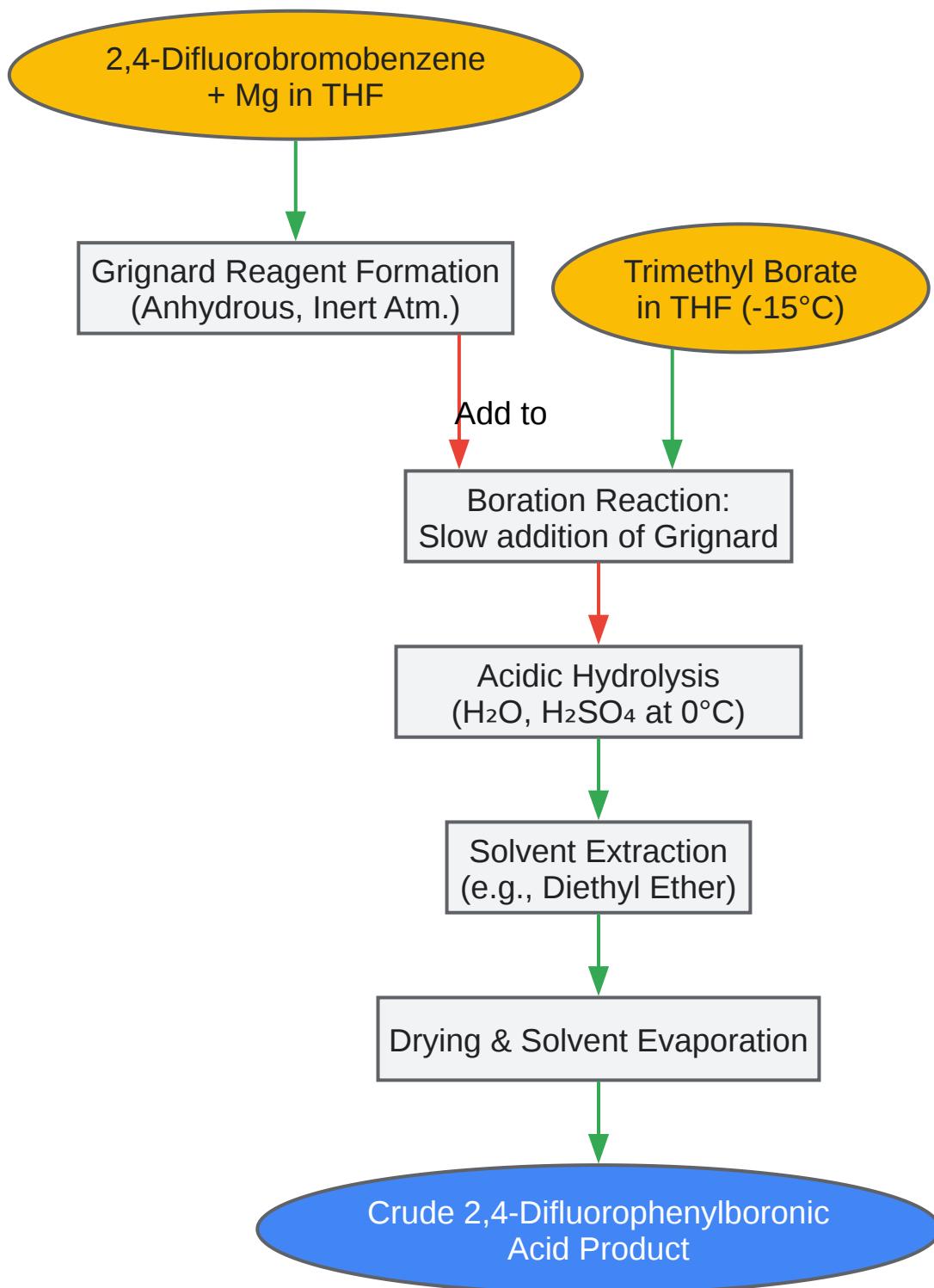
The unique electronic properties conferred by the two fluorine atoms make this reagent highly valuable in several fields:

- Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), where the difluorophenyl group can improve pharmacokinetic profiles.[\[6\]](#)
- Suzuki-Miyaura Cross-Coupling: Like its analogs, it is extensively used in palladium-catalyzed reactions to form complex molecules.
- Materials Science: It is used to synthesize advanced polymers and materials for applications such as organic light-emitting diodes (OLEDs).[\[5\]](#)

Experimental Protocols

The following is a representative protocol for the synthesis of 2,4-Difluorophenylboronic acid from a Grignard reagent.

Materials:


- 2,4-Difluorobromobenzene (or corresponding halide)
- Magnesium turnings

- Anhydrous Tetrahydrofuran (THF)
- Trimethyl borate
- 10% Sulfuric acid solution
- Inert gas (Nitrogen or Argon)

Procedure:

- Grignard Formation: Prepare the Grignard reagent by reacting 2,4-difluorobromobenzene with magnesium turnings in anhydrous THF under an inert atmosphere.
- Boration Reaction: In a separate flask, cool a solution of trimethyl borate in anhydrous THF to a low temperature (e.g., -15 °C) under an inert atmosphere.
- Addition: Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the low temperature. Stir for a designated period (e.g., 15-30 minutes) after the addition is complete.
- Hydrolysis: Raise the temperature to 0 °C and slowly quench the reaction by adding water, followed by a 10% sulfuric acid solution.
- Extraction: Add more water to dissolve all salts and extract the aqueous solution multiple times with an organic solvent like diethyl ether.
- Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude 2,4-difluorophenylboronic acid. Further purification can be done by recrystallization if needed.

Visualization of Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for 2,4-Difluorophenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-氯-4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. aobchem.com [aobchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,4-DIFLUOROPHENYLBORONIC ACID | 144025-03-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 3-Chloro-2,4-difluorobenzoic acid [oakwoodchemical.com]
- 6. aobchem.com [aobchem.com]
- 7. 2,4-Difluorophenylboronic acid = 95 144025-03-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Phenylboronic Acids in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088604#3-chloro-2-4-difluorophenylboronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com